N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors One common approach involves the initial formation of the pyrazole and pyridine rings, followed by their coupling through a series of condensation and substitution reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where specific atoms or groups within the molecule are replaced by others under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The pyrazole and pyridine rings are known to interact with enzymes and receptors, modulating their activity. The imidazolidine ring may contribute to the compound’s stability and binding affinity, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O4S/c1-19-10-12(9-18-19)13-11(4-3-5-16-13)8-17-14(22)20-6-7-21(15(20)23)26(2,24)25/h3-5,9-10H,6-8H2,1-2H3,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYCOAGONLCBPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)N3CCN(C3=O)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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